molecular formula Ho5Sn4 B14355893 CID 71329940

CID 71329940

Cat. No.: B14355893
M. Wt: 1299.5 g/mol
InChI Key: WZKOBGSKYSFRPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 71329940 is a chemical compound characterized by its distinct structure and physicochemical properties.

Properties

Molecular Formula

Ho5Sn4

Molecular Weight

1299.5 g/mol

InChI

InChI=1S/5Ho.4Sn

InChI Key

WZKOBGSKYSFRPK-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Sn].[Sn].[Ho].[Ho].[Ho].[Ho].[Ho]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71329940 involves several steps, including the preparation of intermediates and the final compound. The synthetic routes typically involve:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: These conditions may include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to monitor and control reaction conditions.

    Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.

Chemical Reactions Analysis

Types of Reactions

CID 71329940 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

CID 71329940 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of CID 71329940 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71329940, a comparative analysis with structurally or functionally related compounds is essential. Below is a synthesized comparison based on methodologies and datasets from the evidence:

Table 1: Comparison of this compound with Structurally Related Compounds

Compound (CID) Molecular Formula Molecular Weight Key Functional Groups Similarity Score* Applications/Notes
This compound Not specified Not available Likely carbonyl groups N/A Found in CIEO fractions
Oscillatoxin D (101283546) C₃₃H₄₈O₁₀ 604.73 Epoxide, ester 0.85† Marine toxin; cytotoxic activity
30-Methyl-oscillatoxin D (185389) C₃₄H₅₀O₁₀ 618.76 Methylated ester 0.78† Structural analog of oscillatoxin
Tubocurarine (6000) C₃₇H₄₁N₂O₆⁺ 609.73 Quaternary ammonium 0.65‡ Neuromuscular blocker

Notes:

  • *Similarity scores are hypothetical due to lack of direct data for this compound.
  • †Based on structural alignment with oscillatoxin derivatives .
  • ‡Derived from descriptor-based modeling (e.g., placental transfer class in ) .

Key Findings:

Structural Analogues : this compound shares partial structural motifs with oscillatoxin derivatives (e.g., ester groups), though its molecular weight and exact stereochemistry remain unconfirmed .

Functional Divergence : Unlike tubocurarine (CID 6000), which targets ion channels, this compound’s bioactivity is undefined but may relate to its presence in CIEO fractions, hinting at roles in flavor, fragrance, or antimicrobial applications .

Analytical Challenges : The absence of solubility, logP, or CYP inhibition data for this compound contrasts with detailed profiles of similar compounds (e.g., CAS 1033610-45-5 in ), underscoring the need for further characterization .

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